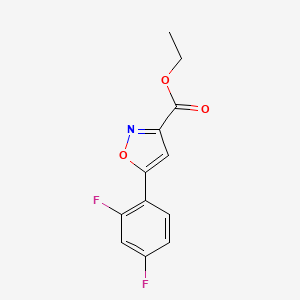

Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate” are not available, similar compounds have been synthesized using various methods. For instance, the Sandmeyer reaction has been used for the synthesis of related compounds .

Chemical Reactions Analysis

The Sandmeyer reaction is a well-known reaction mainly used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate .

Aplicaciones Científicas De Investigación

- Anticancer Agents : Researchers explore the potential of this compound as an anticancer agent. Its structural features may inhibit tumor growth or metastasis .

- Anti-inflammatory Properties : Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate could serve as a scaffold for designing anti-inflammatory drugs .

- Organic Semiconductors : Researchers investigate its use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (solar cells) .

- Metal Complexes : The oxazole ring can coordinate with metal ions, leading to potential applications in catalysis or molecular recognition .

- Researchers use this compound as a reference standard in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion .

Medicinal Chemistry and Drug Development

Materials Science

Coordination Chemistry

Pharmacokinetics and Metabolism Studies

Chemical Biology and Bioorganic Chemistry

Mecanismo De Acción

Target of Action

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In the context of sm cross-coupling reactions, the process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond .

Biochemical Pathways

It’s worth noting that compounds involved in sm cross-coupling reactions can influence various biochemical pathways due to their role in forming carbon–carbon bonds .

Result of Action

The formation of carbon–carbon bonds through sm cross-coupling reactions can lead to the synthesis of complex organic compounds .

Action Environment

It’s worth noting that the conditions for sm cross-coupling reactions are generally mild and functional group tolerant .

Propiedades

IUPAC Name |

ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO3/c1-2-17-12(16)10-6-11(18-15-10)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJPRVBFXLXFRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide](/img/structure/B2366013.png)

![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2366018.png)

![(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid](/img/structure/B2366022.png)

![1-(3,3-dimethyl-2-oxobutyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2366023.png)

![3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B2366025.png)